molecular formula C11H16N2O2 B2464899 Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 2170371-89-6

Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B2464899
CAS No.: 2170371-89-6
M. Wt: 208.261
InChI Key: KSXWAPXMULDENR-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2. It is a white to yellow solid and is known for its unique bicyclic structure, which includes a cyanide group and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. One common method includes the use of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate as a starting material, which is then reacted with cyanogen bromide under controlled conditions to introduce the cyanide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify biological molecules. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Comparison:

Tert-butyl (3-cyanobicyclo[11

Biological Activity

Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate is a compound characterized by its unique bicyclic structure, which includes a cyanide group and a carbamate moiety. This article delves into its biological activity, exploring its synthesis, mechanism of action, and potential applications in medicinal chemistry and material science.

Molecular Formula : C11H16N2O2
Molecular Weight : 216.26 g/mol
Appearance : White to yellow solid

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a bicyclic precursor, often using cyanogen bromide to introduce the cyanide group. This compound has been noted for its potential in drug development due to its structural properties that enhance solubility and reduce non-specific binding compared to traditional aromatic compounds .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Nucleophilic Reactions : The cyanide group can act as a nucleophile, participating in reactions that modify biological molecules, which may lead to the inhibition of enzymes or alteration of protein functions.
  • Enzyme Interaction : The carbamate moiety may interact with enzymes, potentially inhibiting their activity or modifying their function through reversible or irreversible binding mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

  • Anticancer Activity : Research has shown that bicyclic compounds can exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that the bicyclic structure may confer stability and bioactivity conducive to therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Biological Activity
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateAmino GroupEnhanced reactivity in nucleophilic substitution
Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamateFormyl GroupPotential for condensation reactions
Tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamateHydroxymethyl GroupIncreased solubility and bioactivity

Applications in Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Drug Design : Its structural characteristics make it an attractive candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science : The unique properties of bicyclic compounds are being explored for creating advanced materials with tailored functionalities.

Properties

IUPAC Name

tert-butyl N-(3-cyano-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXWAPXMULDENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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